Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester is a complex organic compound that belongs to the class of pyrimido-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrimido-triazine core.
Functional Group Transformations: Introduction of functional groups such as cyano, dioxo, and ester groups through various organic transformations.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction parameters are carefully selected to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimido(4,5-e)-as-triazine derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them promising candidates for drug development.
Medicine
In medicine, these compounds are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antiviral, and antitumor effects, making them valuable in the development of new pharmaceuticals.
Industry
In the industrial sector, these compounds can be used in the production of agrochemicals, dyes, and advanced materials. Their versatile chemical properties enable their application in various industrial processes.
Mechanism of Action
The mechanism of action of pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimido(4,5-e)-as-triazine-3-acetic acid derivatives: Compounds with similar core structures but different functional groups.
Triazine derivatives: Compounds with a triazine ring, known for their diverse biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring, widely studied for their medicinal properties.
Uniqueness
Pyrimido(4,5-e)-as-triazine-3-acetic acid, 5,6,7,8-tetrahydro-alpha-cyano-6,8-dioxo-, ethyl ester is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
80761-67-7 |
---|---|
Molecular Formula |
C10H8N6O4 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(6,8-dioxo-5H-pyrimido[4,5-e][1,2,4]triazin-3-yl)acetate |
InChI |
InChI=1S/C10H8N6O4/c1-2-20-9(18)4(3-11)6-12-7-5(15-16-6)8(17)14-10(19)13-7/h4H,2H2,1H3,(H2,12,13,14,16,17,19) |
InChI Key |
QHGNJLJFLSMZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC2=C(C(=O)NC(=O)N2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.